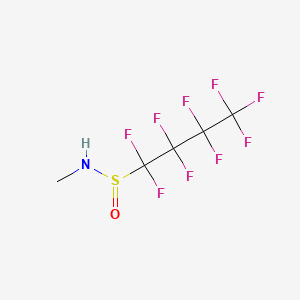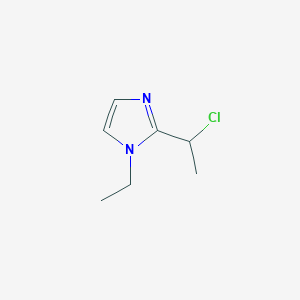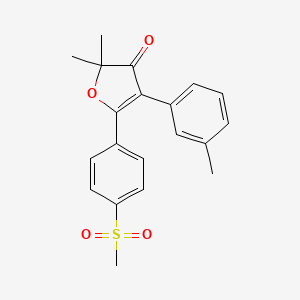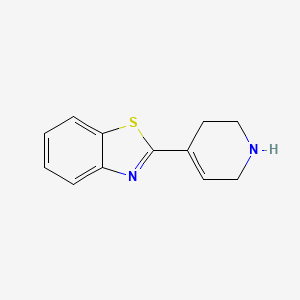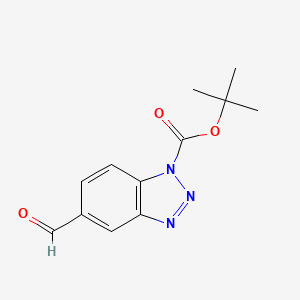
5-Hydroxy-2-(methylamino)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-(methylamino)benzaldehyde is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group at the 5-position and a methylamino group at the 2-position on the benzene ring . This compound is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(methylamino)benzaldehyde typically involves the functionalization of benzaldehyde derivatives. One common method is the Japp-Klingemann reaction, which involves the coupling of diazonium salts with active methylene compounds . Another approach is the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(methylamino)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and methylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
Oxidation: 5-Hydroxy-2-(methylamino)benzoic acid
Reduction: 5-Hydroxy-2-(methylamino)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives
Scientific Research Applications
5-Hydroxy-2-(methylamino)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(methylamino)benzaldehyde is not fully understood. it is believed to exert its effects through interactions with cellular antioxidation systems . The compound may disrupt redox homeostasis and antioxidation pathways, leading to oxidative stress and cell death in microbial and cancer cells . Specific molecular targets and pathways involved include superoxide dismutases and glutathione reductase .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methylbenzaldehyde: Similar structure but with a methyl group instead of a methylamino group.
2-(Methylamino)benzaldehyde: Lacks the hydroxyl group present in 5-Hydroxy-2-(methylamino)benzaldehyde.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methylamino groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to similar compounds .
Properties
CAS No. |
70127-99-0 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
5-hydroxy-2-(methylamino)benzaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-9-8-3-2-7(11)4-6(8)5-10/h2-5,9,11H,1H3 |
InChI Key |
VLNDERXCPZQXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


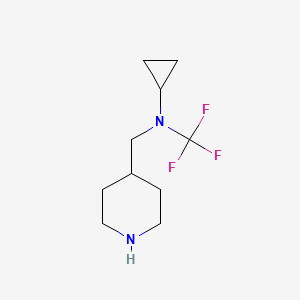
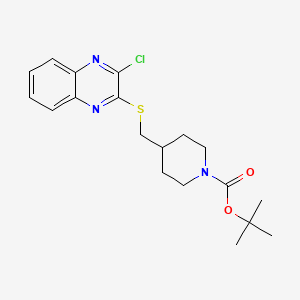
![3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one](/img/structure/B13967092.png)
![6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13967093.png)
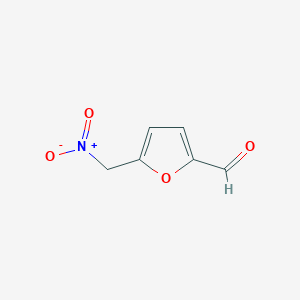
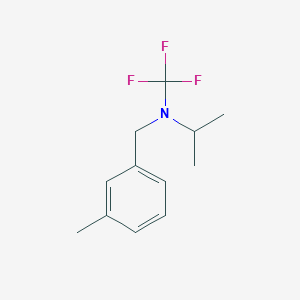
![N-ethylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13967117.png)
